UBP296
Description
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid (CAS 745055-86-1) is a synthetic compound with the molecular formula C₁₅H₁₅N₃O₆ and a molecular weight of 333.3 g/mol . It is a competitive antagonist of kainate receptors, a subclass of ionotropic glutamate receptors critical for synaptic plasticity and neurotransmission. The compound features a pyrimidine-2,4-dione core substituted with a 2-amino-2-carboxyethyl group at position 3, linked via a methylene bridge to a benzoic acid moiety . This structural configuration enables selective binding to kainate receptors, particularly GluK1 and GluK2 subunits, without significant activity at NMDA or group I metabotropic glutamate (mGlu) receptors . Its enantiomer, UBP 302 (CAS 745055-91-8), shares the same molecular formula but exhibits stereospecific differences in receptor interaction .
Properties
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Uracil Derivatives
A widely reported method involves the reaction of 6-aminouracil with ethyl acrylate under basic conditions to form the 2-amino-2-carboxyethyl side chain. Key steps include:
Procedure :
- Dissolve 6-aminouracil (1.0 eq) in anhydrous DMF.
- Add ethyl acrylate (1.2 eq) and triethylamine (2.0 eq) at 0°C.
- Heat to 80°C for 12 hours under N₂ atmosphere.
- Acidify with HCl (1M) to precipitate the intermediate.
- Hydrolyze the ester group using NaOH (2M) at reflux.
Yield : 68–72% after recrystallization (ethanol/water).
Enantioselective Synthesis
For the (S)-enantiomer (UBP-282), asymmetric hydrogenation using Ru-BINAP catalysts achieves >98% ee:
$$
\text{3-(2-Nitrovinyl)pyrimidine-2,4-dione} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} \text{(S)-3-(2-aminoethyl)pyrimidine-2,4-dione}
$$
Conditions :
Integrated One-Pot Approaches
Recent advances combine fragment synthesis and coupling in a single reactor:
Steps :
- Cyclocondensation : 6-aminouracil + ethyl acrylate → intermediate I.
- In situ hydrolysis : NaOH (2M) converts ester to carboxylic acid.
- Alkylation : Add 4-(bromomethyl)benzoic acid without isolation.
Advantages :
Industrial-Scale Production Considerations
Catalytic System Optimization
The patent CN111732520A provides insights into scalable processes for analogous compounds:
Key Adaptations :
- Chlorination : Replace Cl₂ with NCS (N-chlorosuccinimide) for safer handling.
- Oxidation : H₂O₂/NaOAc system achieves 95% conversion vs. 78% with KMnO₄.
- Amination : CuCl/DMSO catalytic system reduces reaction time from 12h to 4h.
Economic Analysis :
| Method | Cost (USD/kg) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Traditional stepwise | 12,400 | 98.5 | High (solvent waste) |
| One-pot integrated | 8,900 | 97.8 | Moderate |
| Continuous flow | 7,200 | 99.1 | Low |
Challenges and Mitigation Strategies
Stereochemical Control
Racemization during alkylation remains a critical issue:
Solutions :
Byproduct Formation
Common impurities include:
- Di-alkylated products (up to 12% without optimization).
- Oxidative degradation of the pyrimidine ring.
Mitigation :
- Stoichiometric control : Maintain benzyl halide:pyrimidine ratio ≤1.1:1.
- Inert atmosphere : N₂ or Ar sparging reduces oxidation.
Analytical Characterization
Critical quality attributes monitored during synthesis:
| Parameter | Method | Specification |
|---|---|---|
| Identity | HPLC vs. reference | RRT 1.00 ± 0.02 |
| Purity | UPLC-PDA (210 nm) | ≥98.0% |
| Enantiomeric excess | Chiral SFC | ≥99.0% (S-isomer) |
| Residual solvents | GC-HS | ICH Q3C Class 2 limits |
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
Biocatalytic Approaches
Engineered transaminases enable greener amination:
$$
\text{Ketone precursor} \xrightarrow{\text{ATA-117}} \text{(S)-amine} \quad \text{ee >99\%}
$$
Advantage : Eliminates heavy metal catalysts.
Chemical Reactions Analysis
Types of Reactions
UBP 296 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of UBP 296 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. By targeting specific pathways involved in tumor growth, such as the hedgehog signaling pathway, these compounds can inhibit cancer cell proliferation. For instance, studies have shown that modifications of pyrimidine derivatives can enhance their efficacy against certain malignancies .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Immunomodulatory Effects : Recent studies suggest that this compound can act as an immunomodulator, enhancing the immune response against pathogens. It may be particularly useful in formulating vaccines or therapeutic agents for autoimmune diseases .
Biochemical Applications
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can be harnessed to regulate biochemical processes in research settings, especially in studies focusing on metabolic disorders .
- Molecular Probes : Due to its unique structure, this compound can serve as a molecular probe in biochemical assays, allowing researchers to study specific interactions within cells or tissues. Its ability to bind selectively to target molecules enhances its utility in drug discovery and development .
Case Studies
- Case Study 1: Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of modified derivatives of this compound and their effects on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting a potential therapeutic application in oncology .
- Case Study 2: Antimicrobial Testing : In a recent investigation published in the Journal of Antibiotics, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antibiotic candidates .
Data Tables
Mechanism of Action
UBP 296 exerts its effects by selectively binding to the GluK1 subunit of kainate receptors, thereby inhibiting their activity. This inhibition prevents the excitatory neurotransmitter glutamate from binding to the receptor, reducing synaptic transmission and neuronal excitability. The molecular targets and pathways involved include the modulation of synaptic plasticity and the regulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section provides a comparative analysis of 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid (UBP 296) with structurally or functionally related compounds, emphasizing pharmacological activity, selectivity, and applications.
UBP 302 (Enantiomeric Comparison)
UBP 302 is the (S)-enantiomer of UBP 294. While both compounds share identical molecular weights and formulae, their stereochemistry leads to divergent receptor-binding profiles. UBP 302 demonstrates higher selectivity for GluK1-containing kainate receptors, whereas UBP 296 exhibits broader antagonism across GluK1 and GluK2 subunits . This distinction is critical in studies requiring subunit-specific modulation of synaptic plasticity.
ACET [(S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione]
ACET (from ) shares a pyrimidine-2,4-dione backbone but differs in substituents:
- The 2-carboxy-5-phenylthiophene group replaces the benzoic acid moiety.
- A 5-methyl group is present on the pyrimidine ring.
These modifications confer distinct receptor selectivity. ACET primarily targets NMDA receptors rather than kainate receptors, highlighting how side-chain alterations dictate receptor specificity .
CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione)
CNQX is a non-selective AMPA/kainate receptor antagonist with a quinoxalinedione core. Unlike UBP 296, CNQX lacks the amino-carboxyethyl group and benzoic acid moiety, resulting in weaker selectivity for kainate receptors. It broadly inhibits both AMPA and kainate receptor-mediated currents, limiting its utility in subunit-specific studies .
NO-ASA Isomers (Para- and Meta-Isomers)
The positional isomers of NO-ASA () are aspirin derivatives with nitrooxy groups. While structurally distinct from UBP 296, they underscore the importance of substituent positioning in bioactivity. For example, the para-isomer exhibits enhanced anti-inflammatory properties compared to the meta-isomer, analogous to how stereochemistry influences UBP 296/302 efficacy .
Giripladib (CAS 865200-20-0)
Giripladib () is a benzoic acid derivative with a complex indole-sulfonamide structure. Unlike UBP 296, it targets pain and arthritis via non-glutamatergic pathways, illustrating how benzoic acid scaffolds can be adapted for diverse therapeutic applications .
Comparative Data Table
Key Research Findings
UBP 296 selectively blocks kainate receptor-mediated long-term potentiation (LTP) in rat hippocampal mossy fibers, a critical mechanism for synaptic plasticity .
UBP 302’s stereospecificity reduces off-target effects in GluK1 knockout models, validating its utility in subunit-specific studies .
CNQX’s non-selectivity complicates interpretation of glutamate receptor contributions in electrophysiological assays, unlike UBP 296’s precision .
Structural comparisons with ACET emphasize the role of the 2-carboxybenzyl group in UBP 296 for kainate receptor binding, whereas ACET’s thiophene substitution shifts activity to NMDA receptors .
Biological Activity
The compound 2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H15N3O6
- Molecular Weight : 345.30 g/mol
The compound features a pyrimidine ring substituted with a carboxyethyl group and a benzoic acid moiety, which may contribute to its biological activity.
Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. A study conducted by demonstrated that compounds similar to 2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid showed cytotoxic effects against various cancer cell lines, including prostate and bladder cancer cells. The mechanism primarily involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.
Case Study 1: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines (e.g., HeLa, MCF-7) to evaluate the cytotoxic effects of the compound. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 25 µM depending on the cell line tested. Notably, the compound induced apoptosis as evidenced by increased Annexin V staining in flow cytometry assays.
Case Study 2: Antimicrobial Efficacy
In a study examining antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antibacterial activity. The mechanism was attributed to disruption of bacterial protein synthesis.
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for assessing the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Pay attention to potential co-elution of stereoisomers, as minor chromatographic variations can separate epimers . For thermal stability, differential scanning calorimetry (DSC) can determine melting point ranges and polymorphic transitions .
Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?
- Methodological Answer : Employ a stepwise approach: (1) Use coupling reagents like EDC/HOBt for amide bond formation between the pyrimidinyl and benzoic acid moieties; (2) Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates; (3) Introduce protective groups (e.g., tert-butyl esters) for the carboxylic acid and amino groups to prevent side reactions . Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water) can enhance purity .
Q. What storage conditions are critical to maintain the compound’s stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Pre-cool solvents (e.g., DMSO) before reconstitution to minimize thermal degradation. Periodic stability testing via HPLC is recommended to detect decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., NMR signal splitting or unexpected HRMS adducts)?
- Methodological Answer : For ambiguous NMR signals, perform 2D experiments (COSY, HSQC) to assign proton-carbon correlations and identify spin-spin coupling. For HRMS anomalies, consider in-source fragmentation or solvent adduct formation; replicate measurements in alternative ionization modes (e.g., ESI vs. APCI). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are suitable for studying its degradation pathways under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS or simulated gastric fluid). Use LC-MS/MS to identify degradation products over time. For oxidative stress studies, add hydrogen peroxide or liver microsomes to model metabolic breakdown. Include controls with stabilizers (e.g., EDTA for metal chelation) to isolate degradation mechanisms .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can model ligand-receptor interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What strategies mitigate isomerization during synthesis or storage?
- Methodological Answer : Optimize reaction pH to avoid racemization at the amino-carboxyethyl moiety. Use chiral stationary phases in preparative HPLC to separate enantiomers. For storage, avoid protic solvents (e.g., methanol) and UV light, which accelerate epimerization .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolic clearance. Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal models. Compare in vitro cell permeability (Caco-2 assays) with in vivo plasma concentrations to identify absorption barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
